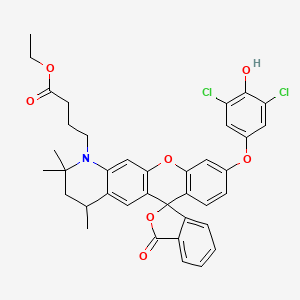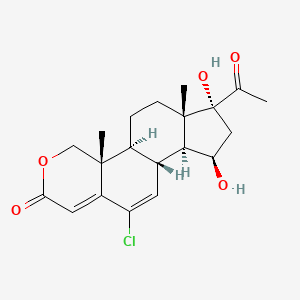
Eltrombopag-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eltrombopag-d9 is a deuterated form of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. This compound is particularly significant in the treatment of chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of eltrombopag.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag-d9 involves the incorporation of deuterium atoms into the molecular structure of eltrombopag. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps to ensure the incorporation of deuterium. This typically involves the use of deuterated starting materials and reagents, as well as specialized equipment to handle deuterium gas. The process is carefully monitored to achieve high purity and yield of the deuterated compound .
化学反応の分析
Types of Reactions: Eltrombopag-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .
科学的研究の応用
Eltrombopag-d9 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of eltrombopag, providing insights into its absorption, distribution, metabolism, and excretion . In biology and medicine, this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating thrombocytopenia and other related conditions . Additionally, it is used in the development of new therapeutic agents and drug formulations .
作用機序
Eltrombopag-d9 exerts its effects by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R) on the surface of hematopoietic stem cells and megakaryocytes . This binding stimulates the proliferation and differentiation of these cells, leading to increased platelet production. The activation of TPO-R triggers downstream signaling pathways, including the phosphorylation of STAT and JAK proteins, which play a crucial role in cell growth and survival .
類似化合物との比較
Similar Compounds: Similar compounds to Eltrombopag-d9 include other thrombopoietin receptor agonists such as romiplostim and hetrombopag . These compounds also stimulate platelet production but differ in their molecular structures and mechanisms of action.
Uniqueness: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated compounds . This makes this compound a valuable tool in drug development and research.
特性
分子式 |
C25H22N4O4 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
3-[2-hydroxy-3-[[5-methyl-3-oxo-2-[2,3,6-trideuterio-4,5-bis(trideuteriomethyl)phenyl]-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i1D3,2D3,10D,11D,12D |
InChIキー |
SVOQIEJWJCQGDQ-BYCKXNDFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)[2H] |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



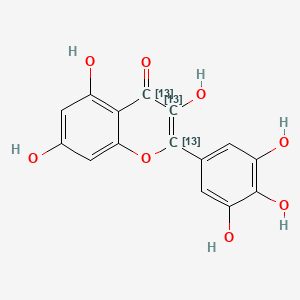
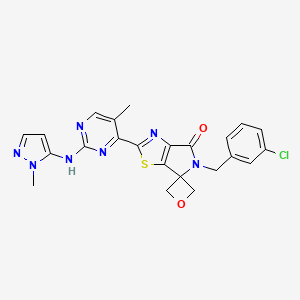
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
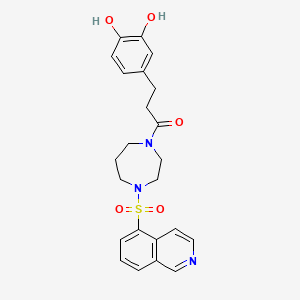


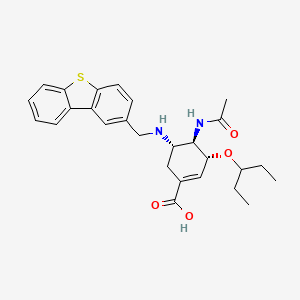

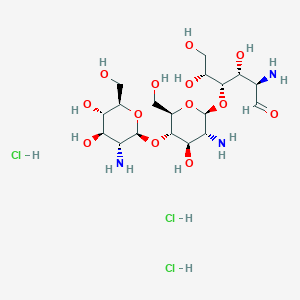
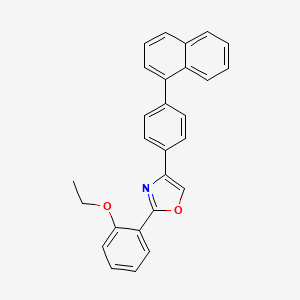
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
